3-Bromo-2-propoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

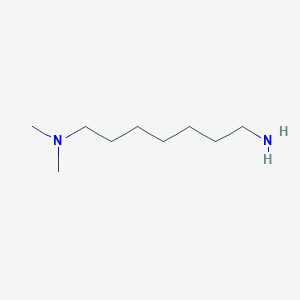

The compound of interest, 3-Bromo-2-propoxyphenylboronic acid, is a boronic acid derivative, which is a class of compounds commonly used in organic synthesis, particularly in Suzuki coupling reactions. Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them versatile intermediates in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of arylboronic acids, such as 3-Bromo-2-propoxyphenylboronic acid, can be achieved through several methods. One common approach is the lithium-halogen exchange followed by an "in situ quench" with a boron reagent, as described in the preparation of 3-pyridylboronic acid . This method could potentially be adapted for the synthesis of the compound by starting with an appropriate 3-bromo-2-propoxyphenyl halide.

Molecular Structure Analysis

While the specific molecular structure of 3-Bromo-2-propoxyphenylboronic acid is not detailed in the provided papers, the general structure of arylboronic acids is well-understood. They typically consist of an aromatic ring substituted with a boronic acid group (-B(OH)_2). The presence of a bromo substituent would influence the electronic properties of the molecule, potentially affecting its reactivity in chemical reactions .

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions. For instance, they are key components in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides in the presence of a palladium catalyst to form biaryl compounds . The halogen substituent on the arylboronic acid can also undergo halodeboronation, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile from a phenylboronic acid derivative . Additionally, arylboronic acids can be involved in carbonylative cyclization reactions to yield complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-propoxyphenylboronic acid would be influenced by both the boronic acid and bromo functional groups. Arylboronic acids generally have high melting points and exhibit stability in the solid state but can undergo slow oxidation in solution . The bromo substituent adds to the compound's reactivity, making it amenable to further functionalization through nucleophilic substitution or via participation in coupling reactions .

Applications De Recherche Scientifique

3-Bromo-2-propoxyphenylboronic acid is a type of boronic acid . Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

-

Sensing Applications

- Boronic acids are used in sensing applications due to their interactions with diols and strong Lewis bases .

- The methods of application involve creating assays or detection systems that can identify the presence of these substances .

- The outcomes of these applications are the successful detection and measurement of these substances .

-

Therapeutics and Separation Technologies

-

Synthetic Reactions

- Boronic acids are reactants involved in a variety of organic reactions .

- These include oxidative cross coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for synthesis of anthranilamide-protected arylboronic acids .

- The outcomes of these reactions are the synthesis of new compounds .

Safety And Hazards

Propriétés

IUPAC Name |

(3-bromo-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5,12-13H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILIDAIRUWTFHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399030 |

Source

|

| Record name | 3-Bromo-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-propoxyphenylboronic acid | |

CAS RN |

848779-86-2 |

Source

|

| Record name | 3-Bromo-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)